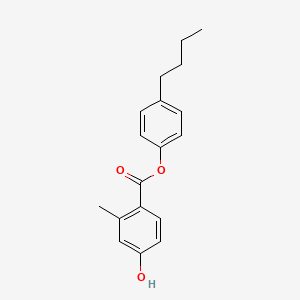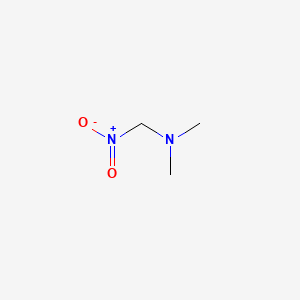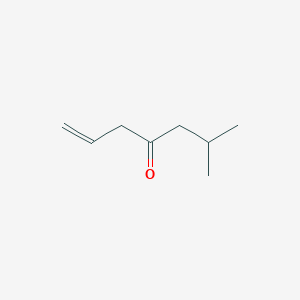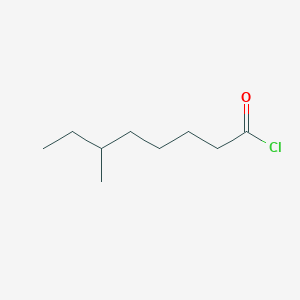
(3Z,5E)-2,7-dimethylocta-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,5E)-2,7-dimethylocta-3,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds, and its structure is characterized by the presence of methyl groups at the 2nd and 7th positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,7-dimethylocta-3,5-diene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired diene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene. The reaction conditions typically include the use of strong bases and specific solvents to facilitate the formation of the double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts to promote the formation of the diene from simpler precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,5E)-2,7-dimethylocta-3,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The methyl groups and double bonds can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(3Z,5E)-2,7-dimethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving dienes.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism by which (3Z,5E)-2,7-dimethylocta-3,5-diene exerts its effects involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions with enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, triggering a cascade of biochemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,5E)-3,7-Dimethyl-1,3,5-octatriene: This compound has an additional double bond compared to (3Z,5E)-2,7-dimethylocta-3,5-diene, which affects its reactivity and applications.
(3Z,5E,7E)-Decatrienoic acid: This compound contains three double bonds and a carboxylic acid group, making it more reactive and suitable for different applications.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions
Propriétés
Numéro CAS |
55682-64-9 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(3Z,5E)-2,7-dimethylocta-3,5-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5-,8-6+ |
Clé InChI |
FPZPWGSFHQXVRT-CGXWXWIYSA-N |
SMILES isomérique |
CC(C)/C=C/C=C\C(C)C |
SMILES canonique |
CC(C)C=CC=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)



![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)





